molecular formula C16H11N3O4S B11514122 1-[1-(3-nitrophenyl)-4-(thiophen-2-ylcarbonyl)-1H-pyrazol-3-yl]ethanone

1-[1-(3-nitrophenyl)-4-(thiophen-2-ylcarbonyl)-1H-pyrazol-3-yl]ethanone

Cat. No.: B11514122
M. Wt: 341.3 g/mol
InChI Key: RBORFXAGJVMTIW-UHFFFAOYSA-N
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Description

1-[1-(3-NITROPHENYL)-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a unique combination of nitrophenyl, thiophene, and pyrazole moieties

Preparation Methods

The synthesis of 1-[1-(3-NITROPHENYL)-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-YL]ETHAN-1-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Introduction of the Thiophene Moiety: The pyrazole intermediate is then reacted with thiophene-2-carbonyl chloride in the presence of a base to form the desired thiophene-substituted pyrazole.

    Nitration of the Phenyl Ring: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-[1-(3-NITROPHENYL)-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(3-NITROPHENYL)-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of 1-[1-(3-NITROPHENYL)-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the thiophene and pyrazole moieties can interact with various biological receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-[1-(3-NITROPHENYL)-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-YL]ETHAN-1-ONE can be compared with similar compounds such as:

    1-(3-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound also features nitrophenyl and thiophene groups but differs in the linker and overall structure.

    4-(3-Nitrophenyl)-2-thiophenecarboxaldehyde: Similar in containing nitrophenyl and thiophene moieties but lacks the pyrazole ring.

The uniqueness of 1-[1-(3-NITROPHENYL)-4-(THIOPHENE-2-CARBONYL)-1H-PYRAZOL-3-YL]ETHAN-1-ONE lies in its combination of these three distinct moieties, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C16H11N3O4S

Molecular Weight

341.3 g/mol

IUPAC Name

1-[1-(3-nitrophenyl)-4-(thiophene-2-carbonyl)pyrazol-3-yl]ethanone

InChI

InChI=1S/C16H11N3O4S/c1-10(20)15-13(16(21)14-6-3-7-24-14)9-18(17-15)11-4-2-5-12(8-11)19(22)23/h2-9H,1H3

InChI Key

RBORFXAGJVMTIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C=C1C(=O)C2=CC=CS2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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